molecular formula C16H14O4S2 B3285455 3,3'-Dithiobis(phenylacetic acid) CAS No. 80441-59-4

3,3'-Dithiobis(phenylacetic acid)

Cat. No. B3285455
CAS RN: 80441-59-4
M. Wt: 334.4 g/mol
InChI Key: WBSBYHUIYSDTQF-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(phenylacetic acid) is an organic compound. It is a colorless to light yellow solid with a strong unpleasant smell. It is soluble in water and some organic solvents such as ethanol and chlorides . It is widely used in chemical research and laboratory work . It can act as a ligand for metal ions, used in the synthesis of complexes .


Synthesis Analysis

The synthesis of 3,3’-Dithiobis(phenylacetic acid) can be achieved through the reaction of hydrogen sulfide with acetone. The specific steps include passing hydrogen sulfide gas into ether, then gradually adding acetone to finally obtain the product .


Molecular Structure Analysis

The molecular formula of 3,3’-Dithiobis(phenylacetic acid) is C16H14O4S2 . The molecular weight is 334.41 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3,3’-Dithiobis(phenylacetic acid) has a predicted boiling point of 551.3±45.0 °C and a predicted density of 1.44±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 3.87±0.10 .

Scientific Research Applications

1. Sulfhydryl Group Analysis

3,3'-Dithiobis(phenylacetic acid) and similar aromatic disulfides are instrumental in the study of sulfhydryl groups in biological systems. For instance, Ellman's reagent, a related aromatic disulfide, has been used for determining sulfhydryl groups, proving particularly useful for biological materials (Ellman, 1959).

2. Enzyme Characterization and Inhibition

Compounds like 3,3'-Dithiobis(phenylacetic acid) are essential in characterizing enzymes and understanding their inhibition mechanisms. A study on 3-hydroxyphenylacetate 6-hydroxylase, an enzyme from Flavobacterium species, highlighted the importance of compounds like dithiothreitol, related to 3,3'-Dithiobis(phenylacetic acid), in maintaining active enzyme states (van Berkel & van den Tweel, 1991).

3. Cross-Linking Reagents in Protein Studies

As cross-linking reagents, derivatives of 3,3'-Dithiobis(phenylacetic acid) are used to study protein structures. For example, [35S]dithiobis(succinimidyl propionate), a cleavable protein cross-linking reagent, was developed to analyze protein interactions and structures (Lomant & Fairbanks, 1976).

4. Urease Inhibition

3,3'-Dithiobis(phenylacetic acid) derivatives have shown potential as urease inhibitors. For example, specific dithiobisacetamides exhibited strong inhibitory effects against urease with low cytotoxicity, indicating potential therapeutic applications (Liu et al., 2021).

5. Sugar Sensing Applications

Derivatives of 3,3'-Dithiobis(phenylacetic acid) have been used in the development of sugar sensors. For instance, dithiobis(4-butyrylamino-m-phenylboronic acid) was synthesized for sugar sensing using surface plasmon resonance spectroscopy, showing potential in optoelectronic studies (Lee et al., 2002).

6. Extraction and Removal from Aqueous Streams

Phenylacetic acid, related to 3,3'-Dithiobis(phenylacetic acid), is used in removing certain ions from aqueous streams, indicating its relevance in environmental and industrial applications (Madan & Wasewar, 2017).

7. Antibiotic Production

In historical contexts, phenylacetic acid, a related compound, has been used to increase yields in penicillin production, showcasing its importance in antibiotic synthesis (Moyer & Coghill, 1947).

Safety and Hazards

3,3’-Dithiobis(phenylacetic acid) is highly irritating and corrosive to the eyes and skin . It is necessary to wear appropriate personal protective equipment, such as gloves, glasses, and lab coats, to avoid direct contact with the skin and eyes . Inhalation or accidental ingestion of this compound may cause discomfort in the respiratory and digestive tracts, and immediate medical attention is required . It should be used and stored away from sources of fire and high-temperature environments .

properties

IUPAC Name

2-[3-[[3-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c17-15(18)9-11-3-1-5-13(7-11)21-22-14-6-2-4-12(8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSBYHUIYSDTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297021
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80441-59-4
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80441-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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